Zuclomiphene

説明

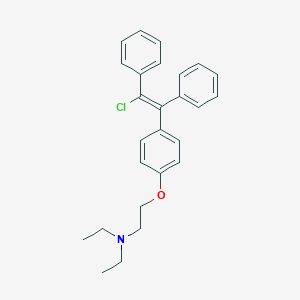

A triphenyl ethylene stilbene derivative which is an estrogen agonist or antagonist depending on the target tissue.

The cis or (Z)-isomer of clomiphene.

See also: Clomiphene (broader); Zuclomiphene Citrate (has salt form).

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIRPKYJQBWNGO-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317947 | |

| Record name | Zuclomiphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/ | |

| Record name | CLOMIPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

15690-55-8, 911-45-5 | |

| Record name | Zuclomiphene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15690-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zuclomiphene [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuclomiphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clomifene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZUCLOMIPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JU1DU3652 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOMIPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 116.5-118 °C /CITRATE/ | |

| Record name | CLOMIPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Synthesis and Purification of Zuclomiphene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomiphene citrate, a widely utilized selective estrogen receptor modulator (SERM), is a mixture of two geometric isomers: zuclomiphene ((Z)-clomiphene) and enclomiphene (B195052) ((E)-clomiphene). These isomers possess distinct pharmacological activities, with this compound acting as a weak estrogen agonist and enclomiphene as an estrogen antagonist.[1][2] This disparity in action necessitates the separation and purification of the individual isomers for targeted therapeutic applications. This technical guide provides a comprehensive overview of the synthesis and purification processes for this compound, focusing on stereoselective synthesis strategies and efficient purification methodologies. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers and professionals in the development and manufacturing of pure this compound.

Introduction

Clomiphene has been historically used for the induction of ovulation.[3] The differential pharmacology of its isomers, however, has led to the investigation of their individual therapeutic potentials. This compound, with its estrogenic properties, and enclomiphene, with its anti-estrogenic effects that stimulate the hypothalamic-pituitary-gonadal (HPG) axis, present unique opportunities for targeted therapies.[1] The development of pure this compound is of particular interest for specific therapeutic indications.

Achieving high purity of the desired this compound isomer is a significant challenge due to the structural similarity of the two isomers. Traditional synthesis methods often result in a mixture of isomers, with enclomiphene frequently being the major product.[4] This necessitates robust purification techniques to isolate this compound. This guide will delve into both the synthetic pathways designed to favor the formation of this compound and the subsequent purification strategies to achieve high isomeric purity.

Synthesis of this compound

The synthesis of clomiphene isomers typically involves several key steps, starting from readily available precursors. Stereoselectivity is a critical consideration in the synthesis of this compound to maximize the yield of the desired (Z)-isomer.

Stereoselective Synthesis Approach

A notable stereoselective process for preparing this compound involves a nickel-catalyzed carbometallation of diphenylacetylene. This method is designed to favor the formation of the Z-isomer.

Experimental Protocol:

-

Carbometallation: Diphenylacetylene is reacted with a compound of Formula (3) in the presence of a nickel catalyst. The reaction is typically conducted at a temperature ranging from 20°C to the boiling point of the reaction mixture, preferably between 50°C and 80°C.

-

Chlorination: The intermediate formed from the carbometallation step is then subjected to chlorination to yield this compound.

This process has been shown to produce an isomeric composition enriched in the Z-isomer, with purities of at least 60% and potentially up to 95%.

General Synthesis Pathway

A more general, though less stereoselective, method for clomiphene synthesis involves the following steps, often performed as a one-pot synthesis.

Experimental Protocol:

-

Dehydration: 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol is dissolved in a suitable solvent like dichloromethane (B109758) (DCM). A mineral acid, such as sulfuric acid, is added to effect dehydration, producing a 2-{4-[(Z)-1,2-diphenylvinyl]phenoxy}-N,N-diethylethanaminium salt.

-

Water Removal: The water produced during dehydration is removed using anhydrous salts (e.g., magnesium sulfate) or by washing with brine. This step is crucial as the presence of water can be detrimental to the subsequent chlorination reaction.

-

Chlorination: A chlorinating agent, such as N-chlorosuccinimide (NCS) or dichlorodimethylhydantoin, is added to the reaction mixture to form clomiphene as a mixture of trans- and cis-isomers.

-

Quenching: The reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer containing the clomiphene isomers is then separated for further processing.

Purification of this compound

Due to the co-synthesis of enclomiphene, purification is a critical step to isolate pure this compound. The primary methods employed are fractional crystallization and chromatographic separation.

Fractional Crystallization

Fractional crystallization is a widely used technique to separate the isomers based on their differential solubilities in various solvent systems.

Experimental Protocol:

-

Salt Formation: The crude mixture of clomiphene isomers is treated with an appropriate acid to form salts. Citric acid is commonly used to form clomiphene citrate. Other resolving agents like racemic binaphthyl-phosphoric acid (BPA) can also be utilized.

-

Crystallization: The salt mixture is dissolved in a suitable solvent or solvent mixture (e.g., methanol, ethanol-water) and allowed to crystallize. The conditions (temperature, solvent ratio) are optimized to selectively crystallize the salt of one isomer, leaving the other enriched in the filtrate. For instance, the E-isomer (enclomiphene) can be selectively precipitated as the BPA salt, enriching the Z-isomer (this compound) in the mother liquor.

-

Isolation: The crystallized salt is separated by filtration. The desired isomer is then recovered from either the crystals or the filtrate by subsequent treatment, such as basification and extraction.

-

Repeated Crystallization: The process may be repeated multiple times to achieve the desired level of isomeric purity.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique for the separation of clomiphene isomers.

Experimental Protocol:

-

Column: A reversed-phase column, such as a C18 column, is typically used.

-

Mobile Phase: The mobile phase often consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., water with formic acid or trifluoroacetic acid). The specific composition is optimized to achieve baseline separation of the isomers.

-

Detection: Detection is commonly performed using a UV detector at a wavelength of around 245 nm or by mass spectrometry (MS) for higher sensitivity and specificity.

Capillary electrophoresis has also been demonstrated as an effective method for separating clomiphene isomers, utilizing cyclodextrins as buffer additives to achieve high resolution.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and purification of this compound isomers.

Table 1: Isomeric Purity from Stereoselective Synthesis

| Synthesis Method | Target Isomer | Achieved Isomeric Purity (%) | Reference |

| Nickel-catalyzed carbometallation | This compound | ≥ 60% - 95% |

Table 2: HPLC Parameters for Isomer Separation

| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

| Phenomenex, Luna® C18 (5 µm, 250 x 4.6 mm) | Methanol:Water with 0.05% TFA (70:30 v/v) | 1 | UV at 245 nm | |

| ZORBAX Eclipse plus C18 (1.8 µm, 100 mm x 2 mm) | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | Not Specified | ESI-MS/MS | |

| Luna C(18) | Methanol:Water (70:30 v/v) with 0.05% trifluoroacetic acid | 1 | MS | |

| ACQUITY UPLC® BEH C18 (1.7µ, 2.1 mm x 100 mm) | 5 mM Ammonium Acetate in water (pH 4.0):Methanol (38:62 v/v) | 0.230 | MS/MS |

Visualizations

The following diagrams illustrate the key processes and pathways discussed in this guide.

Caption: General workflow for the synthesis of clomiphene isomers.

Caption: Purification workflows for separating this compound and Enclomiphene.

Caption: Differential signaling pathways of Enclomiphene and this compound on the HPG axis.

Conclusion

The synthesis and purification of this compound isomers are critical for the development of targeted therapies that leverage the specific pharmacological properties of the (Z)-isomer. While traditional synthesis routes often produce a mixture of isomers, stereoselective methods offer a promising approach to enrich the desired this compound. Regardless of the synthetic route, robust purification techniques such as fractional crystallization and HPLC are essential to achieve high isomeric purity. The detailed protocols and data presented in this guide provide a valuable resource for researchers and professionals working on the development and manufacturing of this compound-based therapeutics. Continued innovation in stereoselective synthesis and purification technologies will be crucial for the efficient and cost-effective production of this important pharmaceutical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Geometric isomers of substituted triphenylethylenes and antiestrogen action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CA3098552A1 - Processes for the preparation of this compound and intermediates thereof - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolic Pathways of Zuclomiphene

Introduction

Clomiphene citrate (B86180) is a non-steroidal, ovulatory stimulant widely used in the treatment of female infertility.[1][2] It is a selective estrogen receptor modulator (SERM) that exists as a mixture of two geometric isomers: this compound (the (Z)-isomer) and enclomiphene (B195052) (the (E)-isomer).[3][4] Typically, the commercial formulation contains approximately 38% this compound and 62% enclomiphene.[3] While both isomers contribute to the drug's overall effect, they possess distinct pharmacokinetic and pharmacodynamic properties. This compound is considered to be mildly estrogenic and is about five times more potent in inducing ovulation than the anti-estrogenic enclomiphene. This guide provides a detailed examination of the in vivo pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion) and the specific metabolic pathways of the this compound isomer.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by ready oral absorption, extensive distribution, and a remarkably long elimination half-life compared to its E-isomer, enclomiphene.

Absorption

Clomiphene citrate is readily absorbed by the body after oral administration.

Distribution

Due to its lipophilic nature, this compound is subject to potentially extensive distribution and accumulation in fatty tissues. This characteristic contributes to its prolonged presence in the body. The long-tailed residence time and very flat terminal half-life have made conventional model-dependent pharmacokinetic analysis challenging.

Metabolism

This compound undergoes extensive metabolism, primarily in the liver. The biotransformation involves Phase I and Phase II reactions.

-

Phase I Metabolism: The primary enzymes responsible for the metabolism of this compound are Cytochrome P450 3A4 (CYP3A4) and CYP3A5. This is in contrast to enclomiphene, which is mainly metabolized by the highly polymorphic CYP2D6. Key Phase I reactions for this compound include:

-

N-dealkylation: This process leads to the formation of metabolites like N-deethyl-4-hydroxy-zuclomiphene and N-deethyl-4-hydroxy-3-methoxy-zuclomiphene.

-

Oxidation/Hydroxylation: Phenyl oxidation results in hydroxylated compounds, such as 4-hydroxyclomiphene.

-

Methoxylation: This can follow hydroxylation, creating metabolites like 3-methoxy-4-hydroxy-clomiphene.

-

-

Phase II Metabolism: Following Phase I reactions, the metabolites of this compound are conjugated, primarily through sulfation, to facilitate their elimination. All its metabolites are reported to be eliminated as sulfo-conjugates.

Excretion

This compound and its metabolites are excreted principally through the feces, with approximately 42% of a dose being eliminated via this route. Urinary excretion accounts for a smaller portion, around 8% of the dose.

A key feature of this compound is its very long half-life, with detectable levels persisting in the body for more than a month. This prolonged presence is thought to be due to stereo-specific enterohepatic recycling or sequestration of the isomer. Consequently, the urinary detection window for this compound can range from 121 to over 261 days after administration. This leads to a systemic accumulation of this compound across consecutive treatment cycles.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound following a single 50 mg oral dose of clomiphene citrate in anovular women with polycystic ovary syndrome (PCOS).

| Parameter | Mean Value | Coefficient of Variation (%) |

| Cmax (Maximum Plasma Concentration) | 15 ng/mL | 41 |

| tmax (Time to Cmax) | 7 h | 87 |

| AUC0-456h (Area Under the Curve) | 1289 ng/mL·h | 34 |

| Half-life (t1/2) | > 40 hours | - |

| Data sourced from a study in nine anovular patients with PCOS. The half-life is noted to be significantly longer, with detectable levels for over a month. |

Metabolic Pathways and Experimental Protocols

This compound Metabolic Pathway

The metabolic conversion of this compound involves several key steps, primarily mediated by CYP3A4/5, leading to various metabolites that are then conjugated for excretion.

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. This compound | C26H28ClNO | CID 1548955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Could Cytochrome P450 2D6, 3A4 and 3A5 Polymorphisms Explain the Variability in Clinical Response to Clomiphene Citrate of Anovulatory PCOS Women? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zuclomifene - Wikipedia [en.wikipedia.org]

Zuclomiphene's Role as a Selective Estrogen Receptor Modulator (SERM): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zuclomiphene, the (Z)-stereoisomer of clomiphene, is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group. While its counterpart, enclomiphene (B195052), is primarily anti-estrogenic, this compound exhibits a mixed agonist and antagonist profile, a hallmark of SERMs. This tissue-specific activity allows this compound to modulate the effects of estrogen, leading to its investigation for various therapeutic applications, including the management of hormone-related conditions. This technical guide provides an in-depth overview of the core pharmacology of this compound, detailing its mechanism of action, tissue-specific effects, and relevant experimental data to inform further research and development.

Mechanism of Action

This compound exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. Upon binding, it induces conformational changes in the receptor, leading to the differential recruitment of co-activator and co-repressor proteins. This selective recruitment is the molecular basis for its tissue-specific agonist and antagonist activities. In tissues where co-activators are predominantly recruited, this compound acts as an estrogen agonist, mimicking the effects of estradiol (B170435). Conversely, in tissues where co-repressors are recruited, it acts as an estrogen antagonist, blocking the effects of endogenous estrogens.[1]

Differential Activity on Estrogen Receptor Subtypes

This compound's interaction with ERα and ERβ is nuanced. It has been shown to act as a partial agonist/antagonist at ERα, depending on the cellular context and the concentration of co-existing estrogens.[2] In contrast, it generally behaves as a pure antagonist at ERβ.[2] This differential activity on the two major estrogen receptor subtypes contributes significantly to its tissue-specific pharmacological profile.

Pharmacokinetics and Metabolism

This compound is one of two stereoisomers of clomiphene, the other being enclomiphene. Following oral administration of clomiphene citrate (B86180), both isomers are absorbed. However, they exhibit distinct pharmacokinetic profiles. This compound has a significantly longer half-life than enclomiphene, leading to its accumulation in the serum with repeated dosing.[3] This prolonged presence may contribute to its sustained estrogenic effects in certain tissues.

Tissue-Specific Effects

The hallmark of a SERM is its ability to elicit different estrogenic or anti-estrogenic responses in various target tissues.

-

Hypothalamus and Pituitary: In the hypothalamus, this compound's antagonistic properties are thought to block the negative feedback of estrogen, leading to an increase in the release of gonadotropin-releasing hormone (GnRH). This, in turn, stimulates the pituitary to release follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[4]

-

Uterus and Endometrium: In uterine and endometrial tissues, this compound generally exhibits estrogenic (agonist) effects.

-

Bone: Like other SERMs, this compound is expected to have estrogenic effects on bone, potentially helping to maintain bone mineral density.

-

Breast Tissue: The effect of this compound on breast tissue is complex and may be context-dependent, potentially exhibiting antagonistic properties in the presence of estradiol.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that specific Ki or IC50 values for this compound's binding to ERα and ERβ are not consistently reported in publicly available literature. The data is often presented as relative binding affinity (RBA) compared to estradiol.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Relative Binding Affinity (RBA) vs. Estradiol | Reference |

| This compound | ER (general) | Lower than Enclomiphene at low doses | |

| Enclomiphene | ER (general) | Higher than this compound at low doses |

Table 2: Pharmacokinetic Parameters of Clomiphene Isomers

| Parameter | This compound | Enclomiphene | Reference |

| Half-life | Long (accumulates with chronic dosing) | Short | |

| Predominant Isomer after long-term CC therapy | Yes | No |

Table 3: Clinical Trial Data (NCT03646162) - Study of VERU-944 (this compound) to Ameliorate Hot Flashes in Men With Advanced Prostate Cancer

| Parameter | Details | Reference |

| Status | Completed | |

| Primary Completion Date | April 30, 2020 | |

| Study Completion Date | October 15, 2020 | |

| Results First Posted | June 18, 2021 | |

| Primary Purpose | Treatment | |

| Intervention Model | Parallel Assignment | |

| Allocation | Randomized | |

| Note: The full, peer-reviewed publication of the results from this clinical trial, including detailed quantitative data on primary and secondary endpoints, was not available in the public domain at the time of this guide's compilation. |

Experimental Protocols

Competitive Radioligand Binding Assay for Estrogen Receptor

Objective: To determine the relative binding affinity of this compound for the estrogen receptor.

Materials:

-

Recombinant human ERα or ERβ

-

[³H]-Estradiol (radioligand)

-

Unlabeled estradiol (for standard curve)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of unlabeled estradiol and this compound.

-

In a multi-well plate, incubate a fixed concentration of the estrogen receptor and [³H]-Estradiol with the varying concentrations of either unlabeled estradiol or this compound.

-

Allow the binding to reach equilibrium.

-

Separate the receptor-bound from free radioligand using a method such as filtration or dextran-coated charcoal.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of Estradiol / IC50 of this compound) x 100.

Estrogen Receptor-Mediated Reporter Gene Assay

Objective: To determine the functional agonist or antagonist activity of this compound on ERα and ERβ.

Materials:

-

A suitable cell line (e.g., HeLa, HEK293) that does not endogenously express ERs.

-

Expression plasmids for human ERα or ERβ.

-

A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

-

A transfection reagent.

-

Cell culture medium and supplements.

-

Estradiol (positive control).

-

This compound (test compound).

-

Lysis buffer and substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Procedure:

-

Co-transfect the cells with the ER expression plasmid and the ERE-reporter plasmid.

-

After transfection, treat the cells with varying concentrations of this compound alone (to test for agonist activity) or in combination with a fixed concentration of estradiol (to test for antagonist activity).

-

Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene expression.

-

Lyse the cells and measure the activity of the reporter enzyme.

-

Normalize the reporter activity to a control for transfection efficiency (e.g., co-transfected β-galactosidase or total protein concentration).

-

Plot the dose-response curves to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).

MCF-7 Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of estrogen-dependent breast cancer cells.

Materials:

-

MCF-7 human breast cancer cell line.

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS).

-

Charcoal-stripped FBS (to remove endogenous steroids).

-

Estradiol (positive control).

-

This compound (test compound).

-

A cell proliferation detection reagent (e.g., MTT, WST-1, or a DNA synthesis marker like BrdU).

-

Microplate reader.

Procedure:

-

Culture MCF-7 cells in medium containing charcoal-stripped FBS for a period to render them quiescent and responsive to estrogenic stimuli.

-

Seed the cells in a multi-well plate.

-

Treat the cells with varying concentrations of this compound alone or in combination with estradiol.

-

Incubate for a period that allows for multiple cell divisions (e.g., 5-7 days).

-

Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the generalized signaling pathways and logical relationships involved in this compound's action as a SERM.

Conclusion

This compound's profile as a SERM with mixed estrogenic and anti-estrogenic properties makes it a compound of significant interest for researchers and drug developers. Its distinct pharmacokinetic profile and differential activity on ERα and ERβ underscore the complexity of its mechanism of action and its potential for tissue-selective effects. While the existing body of research provides a solid foundation for understanding this compound's pharmacology, further studies are required to fully elucidate its receptor binding kinetics, the specific co-regulators involved in its signaling pathways, and its clinical efficacy in various therapeutic areas. The data and protocols presented in this guide are intended to serve as a comprehensive resource to facilitate these future investigations.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Transcriptional profiling of estrogen-regulated gene expression via estrogen receptor (ER) alpha or ERbeta in human osteosarcoma cells: distinct and common target genes for these receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serum levels of enclomiphene and this compound in men with hypogonadism on long-term clomiphene citrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Qualitative differences in estrogenic/antiestrogenic effects of clomiphene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Zuclomiphene: A Technical Deep Dive into its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuclomiphene is the (Z)-isomer of clomiphene, a selective estrogen receptor modulator (SERM) that has been a cornerstone in the treatment of anovulatory infertility for over half a century. Unlike its (E)-isomer, enclomiphene (B195052), which is predominantly anti-estrogenic, this compound exhibits primarily estrogenic and antigonadotropic properties. This technical guide provides an in-depth exploration of the discovery, historical development, and key experimental findings related to this compound, offering a comprehensive resource for researchers and professionals in the field of drug development and reproductive science.

Discovery and Serendipitous Journey to Clinical Use

The story of this compound is intrinsically linked to the development of clomiphene. In 1956, a team at the William S. Merrell Chemical Company, led by chemist Frank Palopoli, synthesized clomiphene.[1] Initially, the research was driven by the search for a morning-after pill, as non-steroidal anti-estrogens had shown postcoital antifertility effects in rodents.[2] However, early clinical investigations revealed a paradoxical effect in women: instead of preventing pregnancy, clomiphene induced ovulation.[1][2] This serendipitous discovery shifted the trajectory of clomiphene's development, leading to its FDA approval in 1967 under the brand name Clomid for the treatment of anovulatory infertility.[1]

Clomiphene itself is a mixture of two geometric isomers: this compound and enclomiphene. The realization that these isomers possessed distinct pharmacological profiles was a critical step in understanding the drug's overall effect.

Physicochemical Properties and Isomeric Differentiation

This compound and enclomiphene are stereoisomers of 2-[p-(2-chloro-1,2-diphenylvinyl)phenoxy]triethylamine. The key structural difference lies in the spatial arrangement of the phenyl groups around the central double bond, leading to their distinct biological activities.

| Property | This compound | Enclomiphene |

| Isomer | (Z)-isomer | (E)-isomer |

| Primary Activity | Estrogenic, Antigonadotropic | Anti-estrogenic |

| Chemical Name | (Z)-2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine | (E)-2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine |

| Molecular Formula | C₂₆H₂₈ClNO | C₂₆H₂₈ClNO |

| Molecular Weight | 405.96 g/mol | 405.96 g/mol |

Synthesis and Isomer Separation

The synthesis of clomiphene typically results in a mixture of this compound and enclomiphene. Various methods have been developed for its synthesis, often involving the dehydration and subsequent chlorination of a precursor molecule.

General Synthesis Workflow

The synthesis of clomiphene generally follows a multi-step process that can be simplified into the following workflow.

Caption: A simplified workflow for the synthesis of clomiphene and the separation of its isomers.

Experimental Protocol: Separation of this compound and Enclomiphene by HPLC

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analytical and preparative separation of this compound and enclomiphene.

Objective: To separate and quantify this compound and enclomiphene from a clomiphene citrate (B86180) mixture.

Materials:

-

Clomiphene citrate standard

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetic acid

-

Water (HPLC grade)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and an aqueous buffer (e.g., 5mM ammonium acetate adjusted to pH 4.0 with acetic acid) in a suitable ratio (e.g., 62:38 v/v).

-

Standard Solution Preparation: Prepare a stock solution of clomiphene citrate in the mobile phase at a known concentration.

-

Sample Preparation: Dissolve the clomiphene citrate sample in the mobile phase to a suitable concentration.

-

HPLC Analysis:

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detector to a wavelength of 295 nm.

-

Inject a known volume of the standard and sample solutions into the HPLC system.

-

Record the chromatograms.

-

-

Data Analysis: Identify the peaks corresponding to this compound and enclomiphene based on their retention times, which are typically distinct under these conditions. Quantify the isomers by comparing their peak areas to those of the standard.

Pharmacological Profile and Mechanism of Action

This compound's pharmacological activity is primarily mediated through its interaction with estrogen receptors (ERs). It acts as a partial agonist/antagonist, with its effects being tissue-dependent.

Signaling Pathway

In the hypothalamus, this compound's estrogenic activity leads to negative feedback, suppressing the release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, reduces the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland, demonstrating its antigonadotropic effect.

Caption: this compound's mechanism of antigonadotropic action in the hypothalamus.

Quantitative Data: Pharmacokinetics in Humans

Pharmacokinetic studies have revealed significant differences in the disposition of this compound and enclomiphene in humans. This compound has a notably longer half-life and tends to accumulate in the body with repeated dosing.

| Parameter | This compound | Enclomiphene | Reference |

| Cmax (ng/mL) | 15 ± 41 | 15 ± 18 | |

| tmax (h) | 7 ± 87 | 3 ± 68 | |

| AUC (0-456h) (ng/mL·h) | 1289 ± 34 | - | |

| AUC (0-72h) (ng/mL·h) | - | 65 ± 35 | |

| Half-life | Long (persists for >1 month) | Short |

Preclinical and Clinical Development

Key Preclinical Findings: The Uterotrophic Assay

The uterotrophic assay in rodents is a classic in vivo method to assess the estrogenic and anti-estrogenic activity of compounds. Studies using this assay were pivotal in differentiating the pharmacological profiles of this compound and enclomiphene.

Experimental Protocol: Rat Uterotrophic Assay

Objective: To determine the estrogenic activity of this compound.

Animals: Immature female rats (21-25 days old).

Procedure:

-

Animal Acclimatization: House the rats in standardized conditions for at least 5 days.

-

Dosing:

-

Divide the animals into groups (e.g., vehicle control, positive control (ethinylestradiol), and this compound-treated groups at various dose levels).

-

Administer the test substances orally or via subcutaneous injection daily for three consecutive days.

-

-

Necropsy: On the fourth day, approximately 24 hours after the last dose, euthanize the animals.

-

Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and weigh it (wet weight). The uterus can also be blotted to obtain a blotted weight.

-

Data Analysis: Compare the uterine weights of the this compound-treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Expected Results: Studies have consistently shown that this compound causes a significant increase in uterine weight in ovariectomized or immature rats, confirming its estrogenic properties.

Clinical Studies and Therapeutic Applications

While clomiphene citrate (the mixture) is widely used for ovulation induction, the clinical development of pure this compound has been limited. Its estrogenic and antigonadotropic properties have been explored in different contexts.

Clinical Trial Workflow for Ovulation Induction

The following diagram illustrates a typical workflow for a clinical trial investigating an ovulation-inducing agent like clomiphene citrate, which contains this compound.

Caption: A generalized workflow for a clinical trial evaluating an ovulation induction agent.

Quantitative Data from Clinical Studies:

| Outcome | Clomiphene Citrate (containing this compound) | Placebo/Control | Reference |

| Ovulation Rate (PCOS) | ~75-80% | Varies | |

| Pregnancy Rate per Cycle | ~20-25% | Varies | |

| Live Birth Rate per Patient | ~50-60% over 6 cycles | Varies |

Conclusion

The discovery and development of this compound, as an integral component of clomiphene, marked a pivotal moment in reproductive medicine. Its distinct estrogenic and antigonadotropic properties, in contrast to the anti-estrogenic nature of enclomiphene, have been thoroughly characterized through decades of preclinical and clinical research. While pure this compound has not been independently marketed as a therapeutic agent, its contribution to the efficacy and side-effect profile of clomiphene citrate is undeniable. A comprehensive understanding of this compound's pharmacology remains crucial for researchers and clinicians working in the fields of fertility and endocrinology. This technical guide has provided a detailed overview of its historical journey, from a failed contraceptive to a key component of a revolutionary fertility drug, supported by experimental data and protocols to aid in future research and development endeavors.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Zuclomiphene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuclomiphene is a non-steroidal triphenylethylene (B188826) derivative and one of the two stereoisomers that constitute clomiphene citrate (B86180), a widely used drug for the induction of ovulation.[1][2] While clomiphene citrate is a mixture of both this compound ((Z)-isomer) and enclomiphene (B195052) ((E)-isomer), this compound itself exhibits distinct pharmacological properties, acting as a selective estrogen receptor modulator (SERM) with predominantly estrogenic (agonist) effects in most tissues.[1][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological actions of this compound, with a focus on its mechanism of action, relevant experimental data, and detailed protocols.

Molecular Structure and Chemical Properties

This compound is the cis-isomer of clomiphene. Its chemical structure is characterized by a triphenylethylene core with a diethylaminoethoxy side chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine | [1] |

| Chemical Formula | C₂₆H₂₈ClNO | |

| Molecular Weight | 405.96 g/mol | |

| Stereochemistry | (Z)-isomer of clomiphene | |

| CAS Number | 15690-55-8 | |

| Melting Point | Not available | |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethanol (B145695) and methanol. |

Pharmacological Properties

This compound's biological activity is primarily mediated through its interaction with estrogen receptors (ERs), ERα and ERβ. As a SERM, it exhibits tissue-specific agonist or antagonist effects.

Mechanism of Action

This compound's primary mechanism of action involves binding to estrogen receptors in the hypothalamus. This action interferes with the negative feedback mechanism of endogenous estrogen, leading to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH). The increased GnRH stimulation of the anterior pituitary gland results in elevated secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which in turn stimulate follicular development and ovulation in the ovaries.

In contrast to its antagonist effect in the hypothalamus, this compound generally displays estrogenic (agonist) effects in other tissues such as the uterus, cervix, and vagina. This dual activity is a hallmark of SERMs and is dependent on the specific tissue context, the expression levels of ERα and ERβ, and the presence of various coactivator and corepressor proteins.

Estrogen Receptor Binding Affinity

Pharmacokinetics

Pharmacokinetic studies of clomiphene citrate have shown that this compound has a longer half-life than enclomiphene, leading to its accumulation in the body with repeated dosing.

Table 2: Pharmacokinetic Parameters of this compound in Women with Polycystic Ovary Syndrome (PCOS) after a Single 50 mg Oral Dose of Clomiphene Citrate

| Parameter | Mean Value (± SD) |

| Cmax (ng/mL) | 5.7 ± 1.5 |

| Tmax (h) | 6.8 ± 1.8 |

| AUC₀₋₂₄₀ (ng·h/mL) | 651 ± 167 |

Note: Data is for this compound isomer after administration of clomiphene citrate.

Signaling Pathways

The biological effects of this compound are initiated by its binding to estrogen receptors, which are ligand-activated transcription factors. The resulting complex can then modulate gene expression through several pathways.

Hypothalamic-Pituitary-Ovarian (HPO) Axis Signaling

The primary signaling pathway affected by this compound is the HPO axis. By acting as an estrogen antagonist in the hypothalamus, it disrupts the negative feedback loop, leading to increased gonadotropin secretion.

Estrogen Receptor-Mediated Gene Regulation

Upon binding to ERs, this compound induces a conformational change in the receptor. This complex can then bind to estrogen response elements (EREs) in the promoter regions of target genes, recruiting coactivators or corepressors to modulate transcription. The tissue-specific effects of this compound are determined by the cellular context of these coregulatory proteins.

Experimental Protocols

In Vivo Study of this compound's Effects on the Male Reproductive System in Mice

This protocol is based on a study investigating the effects of this compound citrate on male mice.

Objective: To determine the oral toxicity potential and effects on reproductive organs and hormone levels of this compound citrate in male mice.

Animals: Adult male mice.

Treatment Groups:

-

Group 1: Vehicle control (placebo).

-

Group 2: Low-dose this compound citrate (e.g., 4 mg/kg body weight/day).

-

Group 3: High-dose this compound citrate (e.g., 40 mg/kg body weight/day).

Procedure:

-

Administer the respective treatments daily via oral gavage for a specified period (e.g., 90 days).

-

Monitor animals daily for clinical signs of toxicity.

-

Record body weights weekly.

-

At the end of the treatment period, collect blood samples for serum hormone analysis (Testosterone, LH, FSH).

-

Euthanize the animals and perform a necropsy.

-

Collect and weigh reproductive organs (testes, epididymis, seminal vesicles) and kidneys.

-

Process tissues for histological examination.

Data Analysis:

-

Compare organ weights and serum hormone levels between treatment groups and the control group using appropriate statistical tests (e.g., ANOVA).

-

Evaluate histological sections for any pathological changes.

In Vitro Assessment of Gonadotropin Secretion from Ovine Pituitary Cells

This protocol is based on a study examining the estrogenic and antiestrogenic effects of clomiphene isomers on gonadotropin secretion.

Objective: To determine the direct effects of this compound on basal and GnRH-stimulated LH and FSH secretion from primary ovine pituitary cells.

Cell Culture:

-

Prepare primary cultures of ovine anterior pituitary cells.

-

Plate cells in appropriate culture medium and allow them to attach and stabilize.

Experimental Procedure:

-

Wash the cell cultures to remove any residual hormones from the culture medium.

-

Treat the cells with different concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M) in the presence or absence of estradiol (B170435) (to assess antagonist effects) and/or GnRH (to assess effects on stimulated secretion).

-

Incubate the cells for a defined period (e.g., 24-48 hours).

-

Collect the culture medium for hormone assays.

Hormone Assays:

-

Measure the concentrations of LH and FSH in the collected culture medium using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).

Data Analysis:

-

Compare the levels of LH and FSH secretion between different treatment groups to determine the dose-dependent effects of this compound as an agonist or antagonist.

Conclusion

This compound, the (Z)-isomer of clomiphene, is a selective estrogen receptor modulator with a distinct pharmacological profile. Its primary clinical application, as a component of clomiphene citrate, is for the induction of ovulation, which is achieved through its estrogen-antagonistic effects on the hypothalamus. However, its predominantly estrogenic actions in other tissues contribute to the overall therapeutic and side-effect profile of clomiphene citrate. A thorough understanding of its molecular structure, chemical properties, and complex signaling mechanisms is crucial for researchers and drug development professionals working in the field of reproductive endocrinology and SERM-based therapeutics. Further research is warranted to fully elucidate the specific binding kinetics of this compound to ERα and ERβ and to explore the detailed downstream signaling cascades in various target tissues.

References

A Technical Guide to Zuclomiphene's Effects on the Hypothalamic-Pituitary-Gonadal Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zuclomiphene, the (Z)-stereoisomer of clomiphene citrate (B86180), is a selective estrogen receptor modulator (SERM) with a distinct profile of effects on the hypothalamic-pituitary-gonadal (HPG) axis. Unlike its isomeric counterpart, enclomiphene (B195052), which is primarily an estrogen antagonist, this compound exhibits both estrogenic and anti-estrogenic properties. This dual activity leads to a complex modulation of the HPG axis, influencing gonadotropin and testosterone (B1683101) secretion. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction

Clomiphene citrate, a widely prescribed medication for ovulatory dysfunction, is a racemic mixture of two geometric isomers: this compound and enclomiphene.[1] While enclomiphene acts as a potent estrogen receptor antagonist, this compound possesses mixed agonist and antagonist activity.[2] This duality is central to its effects on the reproductive endocrine system. In men with secondary hypogonadism, where the functionality of the hypothalamus and pituitary is intact, this compound can modulate the feedback mechanisms that govern testosterone production.[3] Understanding the specific contributions of this compound to the overall effect of clomiphene citrate is crucial for targeted drug development and clinical application.

Mechanism of Action

This compound's primary site of action is the hypothalamus, where it interacts with estrogen receptors (ERs). By acting as a partial agonist/antagonist, it competes with circulating estradiol (B170435) for binding to these receptors. This interference with the normal negative feedback loop of estrogen on the hypothalamus is perceived as an estrogen-deficient state.[1] Consequently, the hypothalamus increases the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH).

The increased GnRH stimulation of the anterior pituitary gland leads to an enhanced release of the gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4] In men, LH stimulates the Leydig cells in the testes to produce testosterone, while FSH is primarily involved in spermatogenesis. The net effect is an increase in serum testosterone levels.

// Nodes Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4"]; Pituitary [label="Anterior Pituitary", fillcolor="#F1F3F4"]; Testes [label="Testes", fillcolor="#F1F3F4"]; this compound [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Estradiol [label="Estradiol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GnRH [label="GnRH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LH [label="LH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FSH [label="FSH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Testosterone [label="Testosterone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> Hypothalamus [label="Binds to Estrogen Receptors\n(Partial Agonist/Antagonist)"]; Estradiol -> Hypothalamus [label="Negative Feedback", style=dashed, arrowhead=tee]; Hypothalamus -> Pituitary [label="+ GnRH"]; Pituitary -> Testes [label="+ LH\n+ FSH"]; Testes -> Testosterone [label="Production"]; Testosterone -> Hypothalamus [label="Negative Feedback", style=dashed, arrowhead=tee]; Testosterone -> Pituitary [label="Negative Feedback", style=dashed, arrowhead=tee]; } .dot Caption: Hypothalamic-Pituitary-Gonadal Axis Modulation by this compound.

Signaling Pathways

At the cellular level, the binding of this compound to estrogen receptors in gonadotrope cells of the pituitary can initiate a cascade of intracellular events. While the complete picture is still under investigation, it is understood that estrogen receptor modulation can influence multiple signaling pathways, including both genomic and non-genomic pathways. The genomic pathway involves the translocation of the receptor-ligand complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA, thereby regulating the transcription of target genes, including those for LH and FSH subunits. Non-genomic pathways can involve rapid signaling events initiated at the cell membrane, potentially through membrane-associated estrogen receptors, leading to the activation of kinase cascades that can also influence gonadotropin synthesis and release.

Quantitative Effects on Hormone Levels

Clinical studies on clomiphene citrate provide valuable data on the hormonal effects, with the understanding that these reflect the combined actions of this compound and enclomiphene. Long-term treatment with clomiphene citrate has been shown to significantly increase levels of LH, FSH, and total testosterone in men with hypogonadism.

Table 1: Hormonal Changes in Hypogonadal Men Treated with Clomiphene Citrate (Long-Term Study)

| Parameter | Baseline (Mean ± SD or Median) | Post-treatment (Mean ± SD or Median) | Percentage Change | Reference |

| Total Testosterone (ng/dL) | 228 | 582 (at 3 years) | +155% | |

| Luteinizing Hormone (mIU/mL) | 4.0 | 6.1 | +52.5% | |

| Follicle-Stimulating Hormone (mIU/mL) | 2.8 ± 1.5 | 6.2 ± 3.0 | +121% | |

| Estradiol (pg/mL) | 17.0 | 34.0 | +100% |

Note: Data is compiled from different studies and represents the effects of clomiphene citrate.

Table 2: Comparative Effects of this compound and Enclomiphene on Testosterone in Baboons

| Treatment (1.5 mg/kg/day for 12 days) | Baseline Testosterone (ng/dL) | Post-treatment Testosterone (ng/dL) | p-value | Reference |

| This compound | - | No significant increase | - | |

| Enclomiphene | 170 | 1,144 | p=0.03 | |

| Clomiphene Citrate | 170 | 559 | p=0.03 |

This preclinical data highlights the differential effects of the two isomers on testosterone levels.

Experimental Protocols

Assessment of the Hypothalamic-Pituitary-Gonadal Axis

This test is a cornerstone in evaluating the pituitary's capacity to secrete gonadotropins.

-

Objective: To assess the responsiveness of the anterior pituitary gonadotropes to GnRH.

-

Procedure:

-

A baseline blood sample is collected to measure basal LH and FSH levels.

-

A standard dose of GnRH (e.g., 100 µg for adults) is administered intravenously.

-

Blood samples are collected at specified time points post-administration (e.g., 30 and 60 minutes) to measure stimulated LH and FSH levels.

-

-

Interpretation: In individuals with a functional pituitary, a significant rise in LH and FSH levels is expected after GnRH administration. The magnitude of the response helps to differentiate between hypothalamic and pituitary causes of hypogonadism.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; BaselineSample [label="Collect Baseline\nBlood Sample", fillcolor="#F1F3F4"]; GnRH_Admin [label="Administer GnRH\n(100 µg IV)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wait30 [label="Wait 30 min", shape=plaintext]; Sample30 [label="Collect Blood\nSample at 30 min", fillcolor="#F1F3F4"]; Wait60 [label="Wait 30 min", shape=plaintext]; Sample60 [label="Collect Blood\nSample at 60 min", fillcolor="#F1F3F4"]; HormoneAssay [label="Measure LH & FSH\n(CLIA or LC-MS/MS)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Start -> BaselineSample; BaselineSample -> GnRH_Admin [label="Measure Basal\nLH & FSH"]; GnRH_Admin -> Wait30; Wait30 -> Sample30; Sample30 -> Wait60; Wait60 -> Sample60; Sample30 -> HormoneAssay; Sample60 -> HormoneAssay; HormoneAssay -> End [label="Analyze Results"]; } .dot Caption: Workflow for a GnRH Stimulation Test.

Hormone Quantification Methodologies

Accurate quantification of hormones is paramount in studies of the HPG axis.

CLIA is a highly sensitive method commonly used for measuring LH and FSH.

-

Principle: This is a sandwich immunoassay. An antibody specific to the gonadotropin is coated on a solid phase (e.g., microplate). The sample containing the hormone is added, followed by a second, enzyme-labeled antibody that also binds to the hormone. A chemiluminescent substrate is then added, and the light emitted is proportional to the hormone concentration.

-

Sample Type: Serum or plasma.

-

Key Advantages: High sensitivity, automation capabilities, and no radioactive waste.

LC-MS/MS is the gold standard for the accurate measurement of testosterone and other steroid hormones.

-

Principle: This technique separates different steroids in a sample using liquid chromatography. The separated molecules are then ionized and identified based on their mass-to-charge ratio by a mass spectrometer. This method offers high specificity and can differentiate between structurally similar steroids.

-

Sample Preparation: Typically involves protein precipitation and liquid-liquid or solid-phase extraction.

-

Key Advantages: High specificity, accuracy, and the ability to measure multiple steroids simultaneously.

Discussion and Future Directions

The available data indicates that this compound, as a component of clomiphene citrate, contributes to the elevation of gonadotropins and testosterone through its modulatory effects on the HPG axis. Its estrogenic properties, however, may also lead to an increase in estradiol levels, a factor that requires careful consideration in clinical applications.

Future research should focus on elucidating the precise intracellular signaling pathways uniquely activated by this compound in pituitary gonadotropes. Head-to-head clinical trials comparing the long-term effects of pure this compound and enclomiphene on hormonal profiles, symptoms of hypogonadism, and safety parameters in men are warranted. Such studies will provide a clearer understanding of the distinct roles of each isomer and could pave the way for more tailored therapies for male hypogonadism.

Conclusion

This compound exerts a complex influence on the hypothalamic-pituitary-gonadal axis, primarily by modulating estrogen receptor signaling in the hypothalamus. This action leads to an increase in GnRH secretion and subsequent rises in LH, FSH, and testosterone. While it contributes to the therapeutic effects of clomiphene citrate in treating male hypogonadism, its partial estrogenic activity distinguishes it from its purely antagonistic isomer, enclomiphene. A thorough understanding of its unique pharmacological profile is essential for optimizing its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Assays: Testing Zuclomiphene's Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing key in vitro cell culture assays for evaluating the biological effects of Zuclomiphene, a selective estrogen receptor modulator (SERM). The protocols detailed below are designed to be robust and reproducible for assessing cell proliferation, apoptosis, estrogen receptor binding, and gene expression in relevant cell lines.

Introduction to this compound

This compound is the (Z)-stereoisomer of clomiphene, a nonsteroidal triphenylethylene (B188826) derivative.[1] Unlike its isomeric counterpart, enclomiphene, which is primarily antiestrogenic, this compound is considered to be the more estrogenic component of clomiphene citrate.[1] As a SERM, this compound's biological activity is tissue-specific, capable of acting as either an estrogen agonist or antagonist depending on the cellular context.[2] Its primary mechanism of action involves competitive binding to estrogen receptors (ERs), thereby modulating the transcription of estrogen-responsive genes.[3]

Data Presentation

The following tables summarize quantitative data on this compound's in vitro effects based on available literature.

Table 1: Estrogen Receptor Binding Affinity of this compound

| Compound | Cell Line | Receptor | Relative Binding Affinity (RBA) (%)¹ |

| This compound | MCF-7 | Estrogen Receptor (ER) | < 0.1 |

| Estradiol (B170435) | MCF-7 | Estrogen Receptor (ER) | 100 |

¹Relative Binding Affinity (RBA) is expressed as a percentage relative to estradiol (set at 100%). Data sourced from a study on clomiphene analogs in MCF-7 human mammary carcinoma cells.[4]

Note: Specific IC50 values for this compound in various cancer cell lines are not widely reported in the readily available scientific literature. Researchers are encouraged to perform dose-response studies to determine the IC50 in their cell line of interest.

Table 2: Qualitative Effects of this compound on Gene Expression

| Gene | Effect of this compound | Cell System | Reference |

| pS2 (TFF1) | Potential for agonistic or antagonistic effects depending on cellular context | Estrogen-responsive cells | |

| Bcl-2 | Modulation of expression (potential for up or downregulation) | Various cell types | |

| Bax | Modulation of expression (potential for up or downregulation) | Various cell types |

Note: Quantitative fold-change data for the effect of isolated this compound on the expression of these specific genes are not consistently available. The effects of clomiphene citrate, a mixture containing this compound, have been studied, suggesting a role in modulating these apoptosis-related genes.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of adherent cell lines, such as the estrogen receptor-positive breast cancer cell line, MCF-7.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phenol (B47542) red-free medium supplemented with charcoal-stripped FBS

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Hormone Deprivation: After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped FBS to minimize the influence of estrogenic compounds in the serum. Incubate for another 24-48 hours.

-

Treatment: Prepare serial dilutions of this compound in the hormone-deprived medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., estradiol).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell proliferation using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol utilizes flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

MCF-7 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with various concentrations of this compound for the desired time period. Include a vehicle control.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Logic of Apoptosis Detection via Annexin V/PI Staining

Caption: Distinguishing cell states with Annexin V and PI staining.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of this compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors) or purified ERα/ERβ

-

[³H]-Estradiol

-

Unlabeled estradiol (for standard curve)

-

This compound

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and counter

Procedure:

-

Preparation of Reactions: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-Estradiol (e.g., 1 nM), and varying concentrations of unlabeled estradiol (for the standard curve) or this compound.

-

Addition of Receptor: Add the rat uterine cytosol or purified ER to each tube.

-

Incubation: Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to bind the receptor-ligand complexes. Incubate on ice with intermittent mixing.

-

Washing: Wash the HAP pellets multiple times with cold assay buffer to remove unbound [³H]-Estradiol.

-

Elution and Counting: Elute the bound [³H]-Estradiol from the HAP pellet with ethanol (B145695) and transfer to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]-Estradiol against the log of the competitor concentration. Determine the IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand). The Relative Binding Affinity (RBA) can be calculated using the formula: (IC50 of Estradiol / IC50 of this compound) x 100.

Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol measures the changes in the expression of estrogen-responsive genes (e.g., pS2, Bcl-2, Bax) in response to this compound treatment.

Materials:

-

MCF-7 cells

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (pS2, Bcl-2, Bax) and a housekeeping gene (e.g., GAPDH, ACTB)

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat MCF-7 cells with this compound for a specified time. Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reactions containing cDNA, primers for the target and housekeeping genes, and the qPCR master mix.

-

Thermal Cycling: Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Signaling Pathways

This compound, as a SERM, primarily exerts its effects through the estrogen receptor. Upon binding, it can induce conformational changes in the receptor, leading to the activation of downstream signaling pathways that can influence cell fate decisions, such as proliferation and apoptosis.

Estrogen Receptor Signaling and Downstream Pathways

Caption: this compound's interaction with estrogen receptor signaling pathways.

This compound can bind to both nuclear and membrane-associated estrogen receptors. The canonical genomic pathway involves the binding of this compound to the nuclear ER, leading to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA to regulate the transcription of target genes.

Additionally, this compound can initiate rapid, non-genomic signaling through membrane-associated ERs. This can lead to the activation of kinase cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. The activation of these pathways can, in turn, modulate the activity of transcription factors and other cellular proteins to influence cell proliferation and survival. The ultimate cellular response to this compound is dependent on the specific cell type and the balance between these genomic and non-genomic signaling events.

References

- 1. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C26H28ClNO | CID 1548955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antitumor activity of clomiphene analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Animal Models in Zuclomiphene-Induced Ovulation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuclomiphene is the cis-isomer of clomiphene citrate (B86180) (CC), a widely used nonsteroidal selective estrogen receptor modulator (SERM) for ovulation induction. Clomiphene citrate is a mixture of two isomers: this compound and enclomiphene (B195052).[1] While enclomiphene is considered the more potent isomer for inducing ovulation due to its anti-estrogenic effects, this compound exhibits milder estrogenic properties.[2][3] Understanding the specific roles of each isomer is crucial for developing more targeted and effective fertility treatments. This document provides detailed application notes and protocols for using animal models to study ovulation induction with a focus on this compound. Rodent models, particularly rats and mice, are valuable tools for investigating the mechanisms of action, efficacy, and potential side effects of this compound and its role within clomiphene citrate therapy.

Mechanism of Action

This compound, as a component of clomiphene citrate, acts primarily on the hypothalamus by binding to estrogen receptors.[1] By blocking these receptors, it interferes with the negative feedback loop of estrogen on gonadotropin-releasing hormone (GnRH) secretion. This leads to an increase in the pulsatile release of GnRH, which in turn stimulates the pituitary gland to produce more follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1] Elevated FSH levels promote the growth and development of ovarian follicles, while the subsequent LH surge triggers ovulation. Studies suggest that clomiphene citrate increases the pulse amplitude of both LH and FSH. While enclomiphene is the primary driver of this anti-estrogenic effect, this compound's estrogenic activity may modulate the overall response.

Animal Models

Rats and mice are the most commonly used animal models for studying ovulation induction with clomiphene citrate and its isomers. Sprague-Dawley and Wistar rats, as well as various strains of mice, have been utilized in these studies.

Data Presentation

Table 1: Effects of Clomiphene Citrate and its Isomers on Hormonal and Ovarian Parameters in Female Rats

| Treatment Group | Dose | Administration Route | Duration | Serum Estrogen (pg/mL) | Serum Progesterone (B1679170) (ng/mL) | Serum LH (ng/mL) | Serum FSH (ng/mL) | Ovulation Rate (%) | Reference(s) |

| Control | - | - | - | 239.41 ± 38.74 | 3.68 ± 2.12 | - | - | - | |

| Clomiphene Citrate | 0.5 mg/100g | Oral | 14 days | 319.43 ± 45.77 | 3.12 ± 1.53 | - | - | - | |

| Clomiphene Citrate | 1.0 mg/100g | Oral | 14 days | 372.71 ± 85.09 | 2.58 ± 1.22 | - | - | - | |

| Clomiphene Citrate | 1.5 mg/100g | Oral | 14 days | 427.00 ± 95.22 | 2.10 ± 1.27 | - | - | - | |

| Clomiphene Citrate | 2.0 mg/100g | Oral | 14 days | 432.00 ± 69.63 | 1.67 ± 0.64 | - | - | - | |

| Clomiphene Citrate (Low Dose) | 0.3 mg/kg/day | - | 10 days | - | - | - | - | 75 | |

| Clomiphene Citrate (High Dose) | 3.0 mg/kg/day | - | 10 days | - | - | - | - | 65 |

Table 2: Comparative Effects of this compound and Enclomiphene on Ovulation in Mice

| Treatment Group | Dose | Co-administration | Ovulation Induction | Reference(s) |

| This compound | Not specified | - | Incapable of inducing ovulation | |

| Enclomiphene Citrate | Not specified | hCG | Capable of inducing ovulation and superovulation | |

| Clomiphene Citrate | Not specified | hCG | Capable of inducing ovulation and superovulation |

Experimental Protocols

Protocol 1: Ovulation Induction in Rats using Clomiphene Citrate

Objective: To induce and assess ovulation in adult female rats using clomiphene citrate.

Materials:

-

Adult female Sprague-Dawley or Wistar rats (8-10 weeks old) with regular estrous cycles.

-

Clomiphene citrate (CC).

-

Vehicle (e.g., corn oil or sterile water).

-

Gavage needles for oral administration or syringes and needles for intraperitoneal injection.

-

Microscope slides and coverslips.

-

Pipettes and tips.

-

Saline solution.

-

Dissecting tools.

-